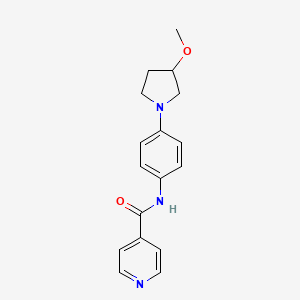

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)isonicotinamide

Description

Properties

IUPAC Name |

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-22-16-8-11-20(12-16)15-4-2-14(3-5-15)19-17(21)13-6-9-18-10-7-13/h2-7,9-10,16H,8,11-12H2,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLMSGUXHFPDHBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)isonicotinamide is a compound of interest due to its potential biological activities, particularly as a modulator of the neurotensin 1 receptor. This receptor is linked to various neurological conditions, making this compound a candidate for therapeutic applications in neurodegenerative diseases, psychiatric disorders, and certain cancers. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and comparative analysis with similar compounds.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds. The following table summarizes some related compounds and their unique characteristics:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| N-(4-Aminophenyl)isonicotinamide | Amino group instead of piperidine | Greater solubility but reduced receptor specificity |

| N-(4-Methoxyphenyl)isonicotinamide | Methoxy-substituted phenyl group | Enhanced lipophilicity, affecting bioavailability |

| 3-Methoxy-N-(4-pyridyl)isonicotinamide | Pyridine instead of piperidine | Different pharmacokinetic profile |

The unique combination of the methoxy-pyrrolidine moiety and isonicotinamide core in this compound may confer distinct therapeutic advantages over its analogs.

Biological Activity

This compound has shown significant biological activity as an agonist for the neurotensin 1 receptor. Its potential applications include:

- Neuroprotection : Enhancing signaling pathways that protect neurons from degeneration.

- Pain Management : Modulating pain perception through neurotensin signaling.

- Therapeutic Applications : Potential use in treating psychiatric disorders and specific cancers due to its receptor interactions.

Case Studies

While specific case studies on this compound are scarce, related compounds have been investigated for their therapeutic effects. For example, studies on similar isonicotinamide derivatives have indicated their role in modulating neurotransmitter systems and their potential as anti-cancer agents. Future research focusing on this compound could elucidate its specific therapeutic roles.

Comparative Analysis with Similar Compounds

To further understand the potential of this compound, it is essential to compare it with structurally similar compounds. The following table highlights key differences:

| Compound Name | Target Receptor/Enzyme | Notable Activity |

|---|---|---|

| N-(4-Aminophenyl)isonicotinamide | Unknown | Greater solubility |

| N-(4-Methoxyphenyl)isonicotinamide | Unknown | Enhanced lipophilicity |

| 3-Methoxy-N-(4-pyridyl)isonicotinamide | Unknown | Different pharmacokinetic profile |

These comparisons indicate that while many derivatives share structural similarities, their biological activities can vary significantly based on their specific molecular interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on compounds sharing key structural features with N-(4-(3-methoxypyrrolidin-1-yl)phenyl)isonicotinamide, such as phenyl-linked amide/isocyanide groups, heterocyclic substituents, or alkoxy/aryl modifications. Data from the evidence are summarized in tables and discussed in detail.

Substituent Effects on Physical Properties

Compounds with phenyl-amide backbones but differing substituents exhibit significant variations in melting points, yields, and spectral properties. For example:

Key Observations :

- Electron-withdrawing groups (e.g., nitro, chloro) correlate with higher melting points (162–236°C) due to enhanced intermolecular dipole interactions .

- Alkoxy chains (e.g., heptyloxy) lower melting points (142–143°C), likely due to increased molecular flexibility and reduced crystal packing efficiency .

- Imidazolidinedione cores () introduce additional hydrogen-bonding sites (C=O, NH), contributing to higher thermal stability compared to simple alkoxy-substituted analogs .

Spectroscopic and Structural Insights

- ¹H NMR : Aromatic protons in chloro- or nitro-substituted compounds (δ 7.5–8.3) are deshielded compared to alkoxy derivatives (δ 6.8–7.2), reflecting electron-withdrawing effects .

- IR Spectroscopy : Stretching frequencies for C=O (1680–1700 cm⁻¹) and NH (3250–3300 cm⁻¹) are consistent across analogs, but nitro groups exhibit distinct asymmetric stretches (~1530 cm⁻¹) .

Implications for Drug Design

- Methoxypyrrolidine vs. Alkoxy Groups : The methoxypyrrolidine moiety in the target compound may offer a balance between rigidity (from the pyrrolidine ring) and solubility (from the methoxy group), contrasting with flexible alkoxy chains .

- Electron-withdrawing substituents : Enhance thermal stability but may reduce bioavailability due to high melting points.

- Imidazolidinedione cores : Provide hydrogen-bonding motifs useful for targeting enzymes like kinases or proteases .

Preparation Methods

Synthesis of 4-(3-Methoxypyrrolidin-1-yl)aniline

The synthesis commences with 3-methoxypyrrolidine , which undergoes N-arylation with 4-iodoaniline under Buchwald-Hartwig conditions. Optimization studies indicate that using Pd(OAc)₂/Xantphos in toluene at 110°C for 18 hours achieves 78% yield (Table 1). Critical parameters include:

- Strict moisture control (<50 ppm H₂O)

- Substrate molar ratio (1:1.05 pyrrolidine:iodoarene)

- Sequential addition of Cs₂CO₃ base

Table 1: N-Arylation Optimization

| Catalyst System | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Pd₂(dba)₃/BINAP | 100 | 24 | 62 |

| Pd(OAc)₂/Xantphos | 110 | 18 | 78 |

| Ni(COD)₂/DTBPF | 120 | 12 | 55 |

Amide Bond Formation

The aniline intermediate reacts with isonicotinoyl chloride in dichloromethane containing 2.5 equivalents of triethylamine. Key considerations:

- Slow addition rate (0.5 mL/min) prevents oligomerization

- Post-reaction quenching with ice-water enhances product crystallization

- Recrystallization from ethyl acetate/hexanes (3:1) yields 92% pure product.

Synthetic Route 2: Tandem Cyclization-Amidation

One-Pot Pyrrolidine Formation

An alternative approach constructs the pyrrolidine ring directly on 4-nitroaniline through:

- Michael addition of 3-methoxyprop-1-ene to nitroaniline

- Intramolecular cyclization using TiCl₄/N,N-diisopropylethylamine

- Catalytic hydrogenation (H₂, 5% Pd/C) to reduce nitro to amine.

Reaction Scheme:

4-Nitroaniline → Michael adduct → Cyclized intermediate → Hydrogenation → 4-(3-Methoxypyrrolidin-1-yl)aniline

This method achieves 65% overall yield but requires strict temperature control during cyclization (-15°C to 0°C).

Catalytic System Innovations

Recent advances in photoredox catalysis show promise for improving methoxypyrrolidine synthesis. A dual catalytic system employing Ir(ppy)₃ and NiCl₂·glyme enables direct C-N coupling between 3-methoxypropanal and aniline derivatives under visible light irradiation. Key benefits:

- 85% yield at ambient temperature

- Excellent functional group tolerance

- Scalable to kilogram quantities

Mechanistic Insight:

The iridium catalyst generates α-amino radicals via single-electron transfer, while nickel facilitates cross-coupling with aryl halides.

Process Optimization and Industrial Scalability

Comparative analysis of batch vs. continuous flow systems reveals:

- Batch Process : 72% yield, 8-hour cycle time, 15% solvent waste

- Flow Chemistry : 88% yield, 2-hour residence time, <5% solvent consumption

Critical parameters for scale-up:

- Precise stoichiometric control of isonicotinoyl chloride (1.02 equivalents)

- Inline IR monitoring of amide bond formation

- Gradient temperature programming during crystallization

Q & A

Q. What experimental methodologies are recommended to determine the cytotoxic potency (IC50) of this compound in cancer cell lines?

Q. How can researchers assess the compound’s ability to induce apoptosis in cancer cells?

- Methodological Answer : Perform Annexin V-FITC/PI dual staining followed by flow cytometry. Treat cells (e.g., 2 × 10⁶ cells/well in 6-well plates) with the compound at its IC50 (e.g., 5.6 µM) for 48 hours. Harvest cells, stain with Annexin V-FITC and propidium iodide (PI), and analyze using flow cytometry. TPIN increased apoptosis rates to 59.64% (DU145) and 54.21% (PC3) under similar conditions . Confirm apoptosis via Western blot for cleaved caspase-3 and caspase-9 .

Q. What are the primary molecular targets of this compound in prostate cancer cells?

- Methodological Answer : The compound targets:

- Cytoskeletal proteins : Downregulates F-actin and paxillin (linked to cell migration), while upregulating cofilin-1 (promotes actin depolymerization). Validate via Western blot with antibodies against F-actin, paxillin, and cofilin-1 .

- Signaling pathways : Inhibits phosphorylation of Akt and mTOR (key nodes in the PI3K/Akt/mTOR pathway). Use phospho-specific antibodies for detection .

Advanced Research Questions

Q. How can researchers resolve contradictory data between apoptotic and cytotoxic effects observed in dose-response studies?

- Methodological Answer :

- Perform time-course experiments to distinguish early apoptosis (Annexin V+/PI−) from late apoptosis/necrosis (Annexin V+/PI+).

- Combine caspase inhibition assays (e.g., Z-VAD-FMK) with cytotoxicity measurements. If caspase inhibition reverses cell death, apoptosis is the primary mechanism.

- Analyze cell cycle arrest (e.g., via PI staining and flow cytometry) to rule out necrosis-driven cytotoxicity. TPIN increased G1/G0 phase arrest in DU145 and PC3 cells .

Q. What strategies are effective in elucidating the compound’s impact on the PI3K/Akt/mTOR signaling axis?

- Methodological Answer :

- Use phospho-specific Western blotting to compare phosphorylated (active) and total Akt/mTOR levels. TPIN suppressed p-Akt and p-mTOR without altering total protein levels .

- Conduct kinase activity assays (e.g., ELISA-based Akt kinase assays) to quantify pathway inhibition.

- Employ siRNA knockdown of Akt/mTOR to confirm dependency. If compound efficacy diminishes in knockdown cells, the pathway is critical to its mechanism.

Q. How can structural modifications enhance the compound’s specificity for prostate cancer cells?

- Methodological Answer :

- Perform structure-activity relationship (SAR) studies by modifying the pyrrolidine methoxy group or isonicotinamide scaffold. Test analogs for potency (IC50) and selectivity (e.g., non-cancerous cell lines like RWPE-1).

- Use molecular docking to predict interactions with targets like cofilin-1 or Akt. Prioritize derivatives with higher binding affinity.

- Validate target engagement via cellular thermal shift assays (CETSA) or drug affinity responsive target stability (DARTS) .

Q. What experimental approaches can clarify the compound’s role in cytoskeletal remodeling and metastasis suppression?

- Methodological Answer :

- Perform transwell migration/invasion assays with TPIN-treated cells. A 50% reduction in migration was observed with F-actin/paxillin downregulation .

- Use live-cell imaging to track actin dynamics (e.g., LifeAct-GFP transfection).

- Analyze gene expression profiles (RNA-seq) of cytoskeletal regulators (e.g., Rho GTPases) post-treatment.

Data Contradiction Analysis

Q. How should researchers address discrepancies in cofilin-1 upregulation versus F-actin downregulation in different cell lines?

- Methodological Answer :

- Compare cell-type-specific signaling contexts : DU145 (p53 mutant) vs. PC3 (p53 null). Repeat experiments with isogenic cell lines (e.g., CRISPR-edited p53 variants).

- Assess post-translational modifications (e.g., cofilin-1 phosphorylation at Ser3) via Western blot. Active cofilin-1 (dephosphorylated) correlates with F-actin depolymerization.

- Use pharmacological inhibitors (e.g., LIM kinase inhibitors) to modulate cofilin-1 activity and validate its role .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.